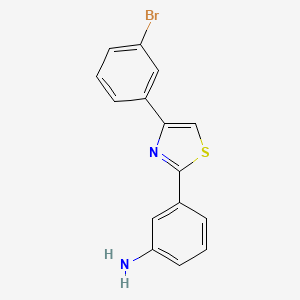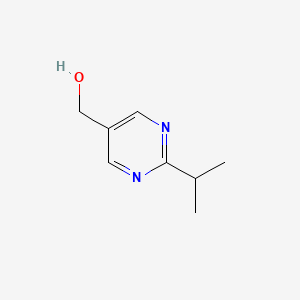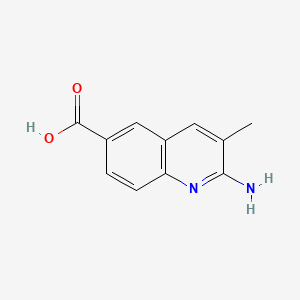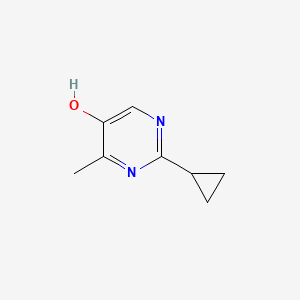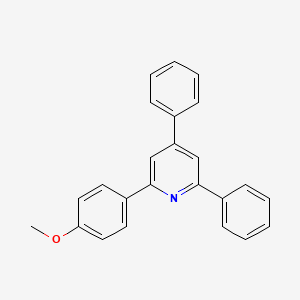
2-(4-Methoxyphenyl)-4,6-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxifenil)-4,6-difenilpiridina es un compuesto orgánico que pertenece a la clase de las piridinas, que son compuestos aromáticos heterocíclicos. Este compuesto se caracteriza por la presencia de un anillo de piridina sustituido con un grupo 4-metoxifenilo y dos grupos fenilo en las posiciones 4 y 6.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(4-metoxifenil)-4,6-difenilpiridina generalmente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es un acoplamiento cruzado catalizado por paladio entre un haluro de arilo y un ácido borónico de arilo. Las condiciones generales de reacción incluyen el uso de un catalizador de paladio, una base como carbonato de potasio y un solvente como tetrahidrofurano (THF) o dimetilformamida (DMF). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, a temperaturas elevadas .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la reacción. Además, la purificación del producto se puede lograr mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(4-Metoxifenil)-4,6-difenilpiridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un fenol correspondiente.
Reducción: El anillo de piridina se puede reducir bajo condiciones específicas para formar un derivado de piperidina.
Sustitución: La sustitución aromática electrofílica puede ocurrir en los anillos fenilo, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Se utiliza comúnmente gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar agentes halogenantes como bromo o agentes clorantes bajo condiciones ácidas.
Principales Productos Formados:
Oxidación: Formación de 2-(4-hidroxifenil)-4,6-difenilpiridina.
Reducción: Formación de 2-(4-metoxifenil)-4,6-difenilpiperidina.
Sustitución: Formación de derivados halogenados como 2-(4-bromofenil)-4,6-difenilpiridina.
Aplicaciones Científicas De Investigación
2-(4-Metoxifenil)-4,6-difenilpiridina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como ligando en ensayos bioquímicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 2-(4-Metoxifenil)-4,6-difenilpiridina implica su interacción con objetivos moleculares específicos. En química medicinal, puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las vías y objetivos exactos pueden variar según la aplicación específica, pero los objetivos comunes incluyen cinasas y otras proteínas de señalización involucradas en los procesos celulares .
Compuestos Similares:
2-(4-Metoxifenil)-4,6-difenilpiperidina: Una forma reducida del compuesto con un anillo de piperidina.
2-(4-Hidroxifenil)-4,6-difenilpiridina: Una forma oxidada con un grupo hidroxilo.
2-(4-Bromofenil)-4,6-difenilpiridina: Un derivado halogenado.
Unicidad: 2-(4-Metoxifenil)-4,6-difenilpiridina es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en su reactividad e interacciones con objetivos biológicos, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-4,6-diphenylpiperidine: A reduced form of the compound with a piperidine ring.
2-(4-Hydroxyphenyl)-4,6-diphenylpyridine: An oxidized form with a hydroxyl group.
2-(4-Bromophenyl)-4,6-diphenylpyridine: A halogenated derivative.
Uniqueness: 2-(4-Methoxyphenyl)-4,6-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C24H19NO |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(25-24)19-10-6-3-7-11-19/h2-17H,1H3 |
Clave InChI |
SHONQSDBLMOXKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



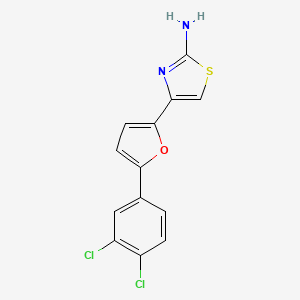
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
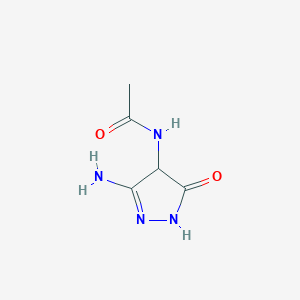

![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
